Serpentine (alkaloid)
Overview
Description
Serpentine is a terpene indole alkaloid produced by several members of the family Apocynaceae, including Catharanthus roseus and Rauvolfia serpentina . It is one of the major alkaloids found in these plants and has been used in traditional medicine for various therapeutic purposes . Serpentine is known for its complex structure and significant biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Serpentine can be synthesized through the condensation of tryptamine with the iridoid glycoside, secologanin, to give vincoside, which is subsequently transformed into ajmalicine and finally oxidized to serpentine . The reduction of serpentine to ajmalicine can be achieved using borohydride (BH-4) as a reducing agent .
Industrial Production Methods: For industrial purposes, serpentine is often extracted from the roots of Catharanthus roseus and Rauvolfia serpentina. The extraction process involves the use of solvents such as water and acetonitrile, both containing a small percentage of formic acid . The extracted alkaloids are then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Serpentine undergoes various chemical reactions, including:
Oxidation: Conversion of ajmalicine to serpentine involves oxidation.
Reduction: Serpentine can be reduced to ajmalicine using borohydride.
Glycosylation, Acylation, and Methylation: These modifications are common in the biosynthesis of alkaloids and contribute to their biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Used in the conversion of ajmalicine to serpentine.
Reducing Agents: Borohydride is commonly used for the reduction of serpentine to ajmalicine.
Solvents: Water and acetonitrile with formic acid are used in the extraction and purification processes.
Major Products:
Scientific Research Applications
Serpentine has a wide range of scientific research applications, including:
Mechanism of Action
Serpentine exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to enhance insulin regulation of blood glucose by targeting insulin receptors . The mechanism involves binding to the extracellular domain of the insulin receptor, which enhances the receptor’s ability to activate the insulin signaling pathway and increase glucose uptake in cells .
Comparison with Similar Compounds
- Ajmaline
- Yohimbine
- Corynanthine
- Ajmalicine
- Serpentinine
- Reserpine
Comparison: Serpentine is unique among these compounds due to its specific oxidation state and its ability to be converted into ajmalicine through reduction . While other alkaloids like reserpine and ajmaline have their own distinct biological activities, serpentine’s role in enhancing insulin regulation and its specific biosynthetic pathway make it a compound of particular interest in both medicinal and biochemical research .
Properties
IUPAC Name |
methyl (15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTGDNHDOZPMIW-VBNZEHGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18786-24-8 (Parent), Array | |
Record name | Serpentine (alkaloid), hydroxide, inner salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serpentine (alkaloid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018786248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80927029 | |
Record name | Methyl 19-methyl-1,3,5,6,16,17-hexadehydro-18-oxayohimban-16-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131-07-7, 18786-24-8 | |
Record name | Serpentine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serpentine (alkaloid), hydroxide, inner salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serpentine (alkaloid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018786248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 19-methyl-1,3,5,6,16,17-hexadehydro-18-oxayohimban-16-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SERPENTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B503RKE34F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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